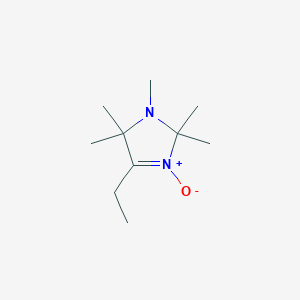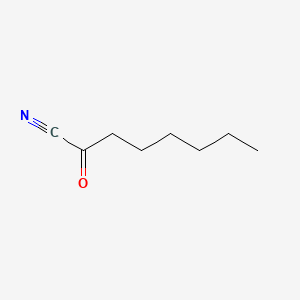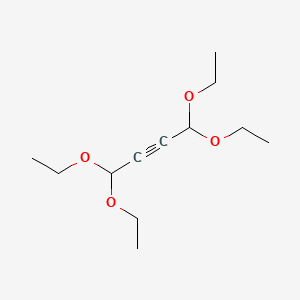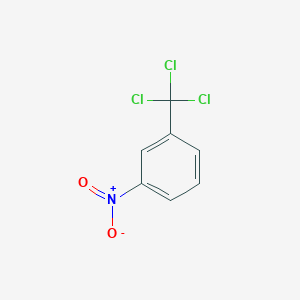
1-Nitro-3-(trichloromethyl)benzene
Descripción general
Descripción
1-Nitro-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4Cl3NO2 . It has a molar mass of 240.47 .
Synthesis Analysis
The synthesis of 1-Nitro-3-(trichloromethyl)benzene could involve several steps. The process might include the introduction of a nitro group by nitration with HNO3/H2SO4, and a trichloromethyl group by a reaction with chlorine .Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(trichloromethyl)benzene consists of a benzene ring substituted with a nitro group (NO2) and a trichloromethyl group (CCl3) .Physical And Chemical Properties Analysis
1-Nitro-3-(trichloromethyl)benzene has a predicted density of 1.575±0.06 g/cm3 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Application in Enzyme Inhibition Research
Scientific Field
This application falls under the field of Biochemistry , specifically in the study of enzyme inhibitors.
Summary of the Application
1-Nitro-3-(trichloromethyl)benzene is used in the preparation of inhibitors for the enzyme dihydrofolate reductase . The compound is used to prepare sulfone analogues of similar sulfides .
Methods of Application or Experimental Procedures
The nitrosulfide 1 is prepared and then oxidized with hydrogen peroxide in acetic acid to prepare the corresponding nitrosulfone, 2 . A mixture of 3-nitrobenzyl bromide, benzyl mercaptan, and potassium carbonate were added to a flask containing acetone. The reaction mixture was refluxed overnight . The potassium bromide that formed in the reaction was removed by vacuum filtration. The acetone was removed from the filtrate to yield the crude 1-nitro-3-(benzylthio)methyl]benzene, 1, as a dark viscous liquid in quantitative yield . This product was used without further purification in the next reaction . A mixture of 1-nitro-3-[(benzylthio)methyl]benzene, 1, 10 mL of 30% hydrogen peroxide, and 40 mL glacial acetic acid were combined in a flask and refluxed for 24 hours .
Results or Outcomes
The reaction yielded 4.336 g (14.88 mmoles) of 1-nitro-3-[(benzylsulfonyl)methyl]benzene, 2 . The percent yield of this reaction was 74% .
Application in Dye and Antimicrobial Agent Synthesis
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of dyes and antimicrobial agents.
Summary of the Application
Benzotrichloride is used extensively as a chemical intermediate for products of various classes, such as dyes and antimicrobial agents .
Methods of Application or Experimental Procedures
Benzotrichloride is a poorly water-soluble, clear to yellowish liquid with a penetrating odor. It hydrolyzes rapidly to benzoic acid and hydrochloric acid with a half-life of about 2.4 minutes, thus making the compound unstable in the presence of water . In other chemical reactions, benzotrichloride reacts at the chlorinated α-carbon, for example in substitution reactions .
Results or Outcomes
Benzotrichloride is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride and 2,4-dihydroxybenzophenone which in turn are also intermediates in other reactions .
Propiedades
IUPAC Name |
1-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNHNJYMIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380446 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-3-(trichloromethyl)benzene | |
CAS RN |
709-58-0 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)
![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)


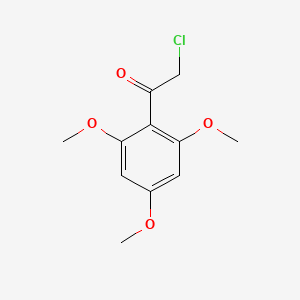
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)
